molecular formula C22H17ClN2O2S2 B2967595 (2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-07-1

(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile

Cat. No. B2967595
CAS RN: 866347-07-1
M. Wt: 440.96
InChI Key: UFYGGZHYUGZJDT-QURGRASLSA-N
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Description

(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylonitrile derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide, a molecule related through its acrylonitrile group, is utilized in numerous applications, such as soil conditioning, wastewater treatment, and as a precursor in polyacrylamide production. The extensive studies on acrylamide's effects on human health and its presence in food have heightened interest in understanding its formation, metabolism, and potential risks, which could be relevant for related compounds (Friedman, 2003).

Antioxidant Capacity of Acrylonitrile Derivatives

Research into the antioxidant capacity of acrylonitrile derivatives, such as those found in the ABTS/PP Decolorization Assay, demonstrates their potential in evaluating antioxidant systems. This could suggest avenues for the investigation of similar acrylonitrile derivatives in antioxidant applications (Ilyasov et al., 2020).

Applications in Polymerization

Terpolymerization processes that include acrylonitrile, like poly(styrene-acrylonitrile-linalool), highlight the versatility of acrylonitrile derivatives in creating materials with tailored properties for specific applications. Such processes could be relevant for the synthesis and application of related compounds (Srivastava et al., 2002).

Role in Cancer Research

Cinnamic acid derivatives, structurally related through conjugated systems similar to acrylonitrile derivatives, have shown potential as anticancer agents. This underscores the possibility of exploring similar compounds for therapeutic applications (De et al., 2011).

Synthesis and Structural Properties

The synthesis and study of novel substituted thiazolidinones, through reactions involving components with similar reactivity to acrylonitrile derivatives, provide insights into the structural and physicochemical properties that could be leveraged in designing new materials or pharmaceuticals (Issac & Tierney, 1996).

properties

IUPAC Name

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-chlorophenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S2/c23-18-13-11-17(12-14-18)16-28-22(25-19-7-3-1-4-8-19)21(15-24)29(26,27)20-9-5-2-6-10-20/h1-14,25H,16H2/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGGZHYUGZJDT-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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